2(3H)-Thiophenone, dihydro-3-methyl-

Catalog No.
S15161020
CAS No.
61540-11-2
M.F
C5H8OS
M. Wt
116.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Thiophenone, dihydro-3-methyl-

CAS Number

61540-11-2

Product Name

2(3H)-Thiophenone, dihydro-3-methyl-

IUPAC Name

3-methylthiolan-2-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3

InChI Key

QPMYQKYOEKLGIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCSC1=O

2(3H)-Thiophenone, dihydro-3-methyl- is a heterocyclic compound characterized by its unique sulfur-containing structure. It belongs to the class of thiophenones, which are derivatives of thiophene, a five-membered aromatic ring containing sulfur. The molecular formula of dihydro-3-methyl-2(3H)-thiophenone is C5H8OSC_5H_8OS, with a molecular weight of approximately 116.18 g/mol. This compound features a dihydro-thiophene ring that contributes to its chemical reactivity and biological properties.

Typical of thiophene derivatives, including:

  • Electrophilic Substitution: The sulfur atom in the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Addition: The carbonyl group in the structure allows for nucleophilic addition reactions, which can lead to the formation of alcohols or other functional groups upon reaction with nucleophiles.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents used.

These reactions are significant for synthesizing various derivatives that may exhibit different chemical and biological activities.

Research indicates that 2(3H)-thiophenone, dihydro-3-methyl-, and its derivatives exhibit potential biological activities. Some studies have suggested:

  • Antimicrobial Properties: Certain derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antioxidant Activity: Compounds within this class may possess antioxidant properties, contributing to their potential health benefits.
  • Cytotoxic Effects: Some analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting avenues for further research in cancer therapeutics.

The synthesis of dihydro-3-methyl-2(3H)-thiophenone can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as β-keto esters or α,β-unsaturated carbonyl compounds, cyclization can yield the desired thiophenone structure.
  • Condensation Reactions: Utilizing thiols and aldehydes or ketones under acidic conditions can lead to the formation of thiophenones through condensation reactions.
  • Hydrogenation of Thiophenones: Dihydro derivatives can be synthesized by selectively hydrogenating thiophenones.

For example, one method involves the reaction of ethyl acetoacetate with thioketones under specific conditions to yield dihydro-2(3H)-thiophenones selectively .

Dihydro-3-methyl-2(3H)-thiophenone has several applications across various fields:

  • Pharmaceutical Industry: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Flavor and Fragrance Industry: Due to its unique aroma profile, it is utilized in flavoring agents and perfumes.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

Studies investigating the interactions of 2(3H)-thiophenone, dihydro-3-methyl-, with biological systems have revealed insights into its pharmacodynamics and mechanisms of action. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems can provide insights into its efficacy and safety profiles.

Such interaction studies are crucial for developing new drugs based on this compound.

Several compounds share structural similarities with 2(3H)-thiophenone, dihydro-3-methyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2(5H)-ThiophenoneContains a similar thiophene ringExhibits different reactivity patterns
5-Methyl-2(5H)-thiophenoneMethyl substitution at a different positionPotentially different biological activity
4-MethylthiopheneAromatic compound with methyl groupLacks carbonyl functionality
2-ThiophenoneSimple thiophene derivativeMore stable and less reactive than dihydro derivatives

These compounds highlight the diversity within the thiophene family while showcasing the unique reactivity and applications of dihydro-3-methyl-2(3H)-thiophenone. Each compound's distinct characteristics contribute to its specific applications in various fields such as pharmaceuticals and materials science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

116.02958605 g/mol

Monoisotopic Mass

116.02958605 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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